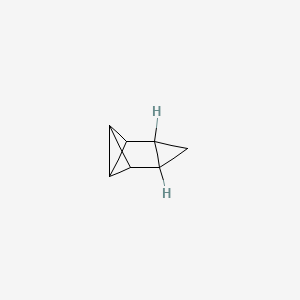
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane is a unique organic compound with the molecular formula C₇H₈ and a molecular weight of 92.1384 g/mol It is characterized by its complex structure, which includes multiple ring systems
Métodos De Preparación
The synthesis of Tetracyclo(4.1.0.0(2,4).0(3,5))heptane typically involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to achieve higher yields and purity .
Análisis De Reacciones Químicas
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane has several scientific research applications, including:
Chemistry: It is used as a model compound to study ring strain and stability in polycyclic systems.
Biology: Its derivatives are explored for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism by which Tetracyclo(4.1.0.0(2,4).0(3,5))heptane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and stability. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane can be compared with other similar compounds, such as:
Tetracyclo(3.2.0.0(2,7).0(4,6))heptane: This compound has a different ring structure and exhibits distinct chemical properties.
Quadricyclane: Another polycyclic compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific ring system and the resulting chemical behavior, which distinguishes it from other similar compounds .
Propiedades
Número CAS |
50861-26-2 |
|---|---|
Fórmula molecular |
C7H8 |
Peso molecular |
92.14 g/mol |
Nombre IUPAC |
tetracyclo[4.1.0.02,4.03,5]heptane |
InChI |
InChI=1S/C7H8/c1-2-3(1)5-6-4(2)7(5)6/h2-7H,1H2 |
Clave InChI |
QBLIOMUVZBDTLW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3C4C2C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


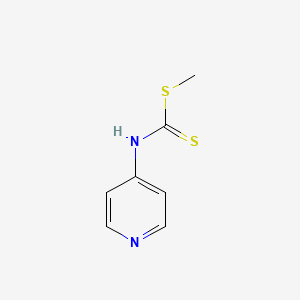

![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)
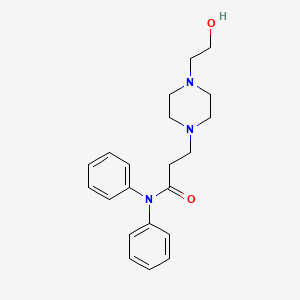
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
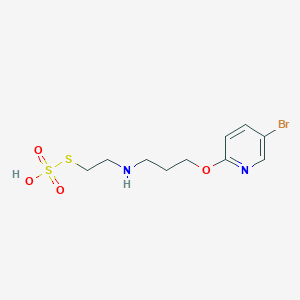
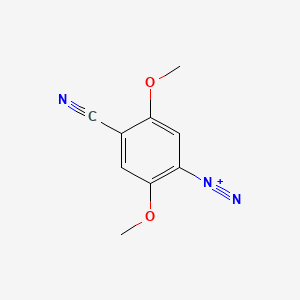
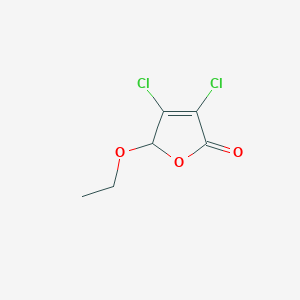
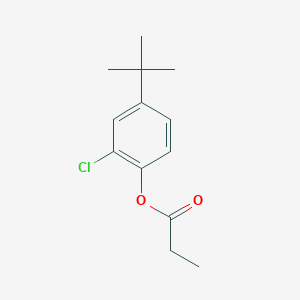
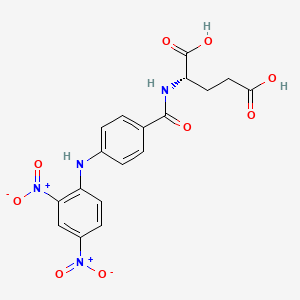
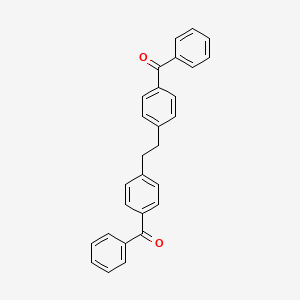
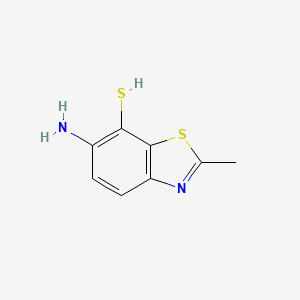
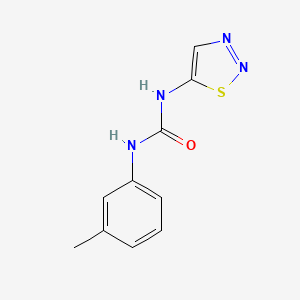
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
